

# An In-Depth Technical Guide to 2-Aminopropanediamide (C3H7N3O2)

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Compound of Interest		
Compound Name:	2-Aminopropanediamide	
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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**2-Aminopropanediamide**, also known as aminomalonamide, is a small organic molecule with the molecular formula C3H7N3O2.[1] As a derivative of malonic acid, it holds potential interest in various fields of chemical and biological research. This document provides a comprehensive overview of the current knowledge on **2-aminopropanediamide**, including its chemical structure, physicochemical properties, synthesis protocols, and reported biological activities. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

# **Chemical Structure and Properties**

**2-Aminopropanediamide** is structurally characterized by a central carbon atom bonded to an amino group (-NH2) and two amide groups (-CONH2). This arrangement results in a chiral center, though it is commonly handled as a racemic mixture.

Molecular Formula: C3H7N3O2[1]

Structure:

### **Physicochemical Data**



A summary of the key physicochemical properties of **2-aminopropanediamide** is presented in Table 1.

Property	Value	Source
Molecular Weight	117.11 g/mol	PubChem
IUPAC Name	2-aminopropanediamide	PubChem[1]
CAS Number	62009-47-6	PubChem[1]
Synonyms	Aminomalonamide, 2- Aminomalonamide	PubChem[1]
Appearance	Solid	CymitQuimica[2]
Melting Point	180-185 °C	ChemBK
Boiling Point (Predicted)	410.1 ± 40.0 °C	ChemBK
Density (Predicted)	1.399 ± 0.06 g/cm <sup>3</sup>	ChemBK
XLogP3	-2.6	PubChem[1]

# Experimental Protocols: Synthesis of 2-Aminopropanediamide

Two primary methods for the synthesis of **2-aminopropanediamide** have been reported in the literature.

# Method 1: From 2-Aminomalonic Acid Ethyl Ester

This protocol involves the reaction of a diester precursor with an ammonia source.

Experimental Workflow:

Caption: Synthesis of **2-Aminopropanediamide** from 2-Aminomalonic Acid Ethyl Ester.

**Detailed Protocol:** 



- Combine 17.5 g of 2-aminomalonic acid ethyl ester with 22 g of a 50% aqueous solution of ammonium chloride.
- Heat the mixture to reflux at 100 °C for 2 hours.
- After the reaction is complete, filter the mixture.
- Dry the collected solid with hot air at 60 °C for 8 hours to yield 10.2 g (87% yield) of white 2-aminopropanediamide.

#### **Method 2: From 2-Chloromalonate**

This alternative synthesis route utilizes a halogenated precursor.

**Experimental Workflow:** 

Caption: General Synthesis of **2-Aminopropanediamide** from 2-Chloromalonate.

**Detailed Protocol:** 

- Mix 2-chloromalonate with water.
- Add ammonium carbonate to the mixture.
- Heat the reaction mixture to 50-60 °C and maintain for 6-8 hours to yield 2aminopropanediamide.

# **Biological Activities and Potential Applications**

**2-Aminopropanediamide** has been reported to exhibit a range of biological activities, suggesting its potential as a lead compound in drug discovery. A summary of these activities is provided in Table 2. It is important to note that while these activities have been cited, detailed quantitative data such as IC50 or Ki values are not readily available in the public domain.



Biological Activity	Description	Potential Application
Enzyme Inhibition	Reported to inhibit amino acid decarboxylase, malonic acid synthetase, and triazine synthetase.	Modulation of metabolic pathways, potential as an antimetabolite.
Anti-inflammatory	Has shown anti-inflammatory properties.	Development of novel anti- inflammatory agents.
Antiviral	Reported to inhibit influenza virus replication.	Antiviral drug development.
AMPK Activation	Acts as an activator of AMP- activated protein kinase (AMPK).	Treatment of metabolic disorders such as type 2 diabetes.
Immunosuppression	Has been investigated for its immunosuppressant effects in the context of cancer.	Cancer therapy, autoimmune diseases.

## **Logical Relationship of Reported Biological Activities**

The diverse biological activities of **2-aminopropanediamide** suggest a potential interplay between its effects on cellular metabolism and immune response.

Caption: Interrelationship of the Reported Biological Activities of **2-Aminopropanediamide**.

#### **Future Directions**

The available data on **2-aminopropanediamide** suggests a molecule with multifaceted biological activities. However, to fully elucidate its therapeutic potential, further research is imperative. Key areas for future investigation include:

Quantitative Biological Assays: Detailed in vitro and in vivo studies are required to quantify
the potency and efficacy of 2-aminopropanediamide in its reported biological roles. This
includes the determination of IC50 values for enzyme inhibition and antiviral activity, as well
as dose-response relationships for its anti-inflammatory and immunosuppressive effects.



- Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which 2aminopropanediamide exerts its effects is crucial. This includes identifying the specific binding sites on its target enzymes and understanding the downstream signaling events following AMPK activation.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of **2-aminopropanediamide** will be essential for optimizing its biological activity, selectivity, and pharmacokinetic properties.
- Toxicology and Safety Profiling: Comprehensive toxicological studies are necessary to assess the safety profile of 2-aminopropanediamide before it can be considered for further preclinical and clinical development.

#### Conclusion

**2-Aminopropanediamide** is a readily synthesizable small molecule with a range of reported biological activities that warrant further investigation. While the current body of knowledge provides a strong foundation, a significant need exists for more detailed and quantitative experimental data to fully understand its mechanism of action and to validate its potential as a therapeutic agent. This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this intriguing molecule.

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### References

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